molecular formula C10H13BrClFN2 B8119936 1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride

1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride

Cat. No.: B8119936
M. Wt: 295.58 g/mol
InChI Key: VZHINVKCFGIFOH-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride is a substituted phenylpiperazine derivative characterized by a piperazine ring attached to a phenyl group substituted with bromine (Br) at the 3-position and fluorine (F) at the 5-position.

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHINVKCFGIFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Substitution of Halogenated Aromatics

The most common method involves reacting 1-bromo-3-fluoro-5-chlorobenzene with piperazine under basic conditions. The chloride group is displaced by the piperazine nitrogen, forming the target compound.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Base: Diisopropylethylamine (DIPEA) or potassium carbonate

  • Temperature: 80–100°C

  • Time: 12–24 hours

Example Protocol
A mixture of 1-bromo-3-fluoro-5-chlorobenzene (10 mmol), piperazine (12 mmol), and DIPEA (15 mmol) in NMP (20 mL) was stirred at 100°C for 18 hours. The product was precipitated by adding HCl, yielding 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride (68% yield).

Challenges

  • Competing side reactions (e.g., di-substitution) require excess piperazine.

  • Limited commercial availability of 1-bromo-3-fluoro-5-chlorobenzene necessitates precursor synthesis.

Condensation with Bis(2-chloroethyl)amine

Aniline-Based Condensation

Adapted from neuroleptic drug synthesis, this method condenses bis(2-chloroethyl)amine hydrochloride with 3-bromo-5-fluoroaniline.

Steps

  • Formation of Bis(2-chloroethyl)amine Hydrochloride:
    Diethanolamine is treated with thionyl chloride in xylene.

  • Condensation:
    React bis(2-chloroethyl)amine hydrochloride with 3-bromo-5-fluoroaniline in aqueous NaOH at 90°C.

Optimized Parameters

  • Molar Ratio: 1:1 (bis(2-chloroethyl)amine : aniline)

  • Solvent: Water-toluene biphasic system

  • Yield: 72–85% after recrystallization.

Advantages

  • Avoids palladium catalysts, reducing costs.

  • Scalable for industrial production.

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)

Coupling of Aryl Halides with Piperazine

Aryl bromides react with piperazine using palladium catalysts to form C–N bonds. For example, 3-bromo-5-fluorobromobenzene and piperazine yield the target compound.

Catalytic System

  • Catalyst: Pd(OAc)₂ with Xantphos or BINAP ligands

  • Base: Cs₂CO₃ or t-BuONa

  • Solvent: Toluene or dioxane

  • Temperature: 100–110°C

Performance Data

LigandYield (%)Reaction Time (h)
Xantphos7812
BINAP8210

Limitations

  • High catalyst loading (5–10 mol%) increases costs.

  • Requires anhydrous conditions.

Microwave-Assisted Synthesis

Accelerated Nucleophilic Substitution

Microwave irradiation reduces reaction times from hours to minutes. A prototype method involves irradiating 1-bromo-3-fluoro-5-chlorobenzene and piperazine in DMF at 150°C for 20 minutes, achieving 89% yield.

Benefits

  • Enhanced reaction efficiency.

  • Reduced side products.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Nucleophilic Substitution68–75LowHigh95
Condensation72–85ModerateIndustrial98
Buchwald-Hartwig78–82HighModerate97
Microwave85–89HighLimited99

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol-water (3:1), yielding white crystals with >98% purity.

Analytical Data

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 2.4 Hz, 1H), 7.32 (dd, J = 8.8, 2.4 Hz, 1H), 7.18 (d, J = 8.8 Hz, 1H), 3.60–3.45 (m, 4H), 3.20–3.05 (m, 4H).

  • HPLC: Retention time = 6.2 min (C18 column, MeCN:H₂O = 70:30).

Industrial-Scale Considerations

Large batches (>1 kg) favor the condensation method due to lower catalyst costs and simplicity. Patents highlight the use of toluene-water biphasic systems to streamline workup .

Chemical Reactions Analysis

1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that derivatives of piperazine, including 1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride, exhibit antidepressant properties by interacting with serotonin receptors. Specifically, the compound can act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT3 receptor, contributing to mood regulation and cognitive enhancement .

2. Cancer Research
The compound has been investigated for its potential in cancer treatment. In vitro studies have shown that piperazine derivatives can inhibit the growth of various cancer cell lines, including pancreatic and breast cancer cells. For instance, modifications to the piperazine structure have resulted in compounds with enhanced cytotoxicity against MCF-7 (breast cancer) and MiaPaCa-2 (pancreatic cancer) cell lines .

3. Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neurological disorders. Its structural analogs have been evaluated for their effects on dopamine and serotonin receptors, which are critical in conditions such as schizophrenia and depression .

Case Studies

Study Findings Application
Study on Antidepressant ActivityDemonstrated binding affinity to serotonin receptors (5-HT1A, 5-HT3)Potential use in treating depression
Cancer Cell Line EvaluationShowed significant growth inhibition in MCF-7 and MiaPaCa-2 cell linesDevelopment of new anticancer therapies
Neuropharmacological AssessmentEvaluated effects on dopamine receptor modulationInsights into treatment for neuropsychiatric disorders

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical and Pharmacological Properties

The bioactivity of phenylpiperazines is heavily influenced by substituent type, position, and electronic effects. Key analogues include:

Compound Name Substituents Key Properties
1-(3-Chlorophenyl)piperazine (m-CPP) 3-Cl 5-HT1B/1C agonist; suppresses locomotor activity in rats
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ 5-HT1B/1C agonist; inhibits serotonin reuptake
1-(4-Fluorophenyl)piperazine (pFPP) 4-F Serotonin-releasing entactogen; potential abuse liability
1-(4-Chlorophenyl)-1-propylpiperazine 4-Cl, N-propyl Strong antibacterial activity against S. aureus
Target Compound 3-Br, 5-F Hypothesized enhanced metabolic stability and 5-HT receptor selectivity
  • Electronic Effects : Bromine (Br) and fluorine (F) are electron-withdrawing groups. The 3-Br-5-F substitution may enhance receptor binding affinity compared to chloro (Cl) or methoxy (OCH₃) groups due to increased electronegativity and steric bulk .

Pharmacological and Therapeutic Comparisons

Serotonin Receptor Interactions

  • m-CPP and TFMPP : Both act as 5-HT1B/1C agonists, suppressing locomotor activity in rats. m-CPP’s effects are reversed by 5-HT antagonists (e.g., metergoline), confirming serotonergic mediation .
  • Target Compound : The 3-Br-5-F substituents may shift receptor subtype selectivity. Bromine’s steric effects could favor 5-HT1B over 5-HT1C binding, analogous to TFMPP’s 3-CF₃ group .

Antimicrobial and Anticancer Activity

  • Antimicrobial Potency : 1-(4-Chlorophenyl)-1-propylpiperazine exhibits superior activity against S. aureus (ZOI: 22 mm) compared to ampicillin (ZOI: 18 mm) . The target compound’s halogenated structure may enhance penetration into bacterial membranes.
  • Anticancer Derivatives: 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine shows cytotoxicity against cancer cell lines (IC₅₀: 12–18 µM) .

Neuropharmacological Effects

  • Locomotor Activity : m-CPP and TFMPP reduce ambulatory behavior via 5-HT1B/1C activation, while 5-HT2 agonists (e.g., MK212) increase sympathetic nerve discharge . The target compound’s dual halogenation may modulate these effects through receptor subtype cross-talk.
  • Antinociception: 5-HT1A/1B agonists (e.g., 8-OH-DPAT) induce spinal antinociception in rats. The target compound’s substituents may influence blood-brain barrier penetration .

Biological Activity

1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride is a chemical compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, including its antibacterial, antifungal, and potential psychoactive effects.

  • Molecular Formula : C10H11BrF2N2·HCl
  • Molecular Weight : 292.57 g/mol
  • CAS Number : 1951439-19-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential applications in pharmacology and medicine.

Antibacterial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antibacterial properties. A comparative study evaluated the Minimum Inhibitory Concentration (MIC) of various piperazine derivatives, including those related to this compound. The results are summarized in Table 1.

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against E. coli
1-(3-Bromo-5-fluorophenyl)piperazine12.525
Piperazine derivative A6.2512.5
Piperazine derivative B3.126.25

Table 1: Antibacterial activity of selected piperazine derivatives.

The compound demonstrated an MIC of 12.5 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity, while showing a higher MIC of 25 µg/mL against E. coli .

Antifungal Activity

In addition to antibacterial properties, studies have explored the antifungal activity of piperazine derivatives. For instance, certain derivatives exhibited effective inhibition against Candida albicans, with MIC values ranging from 50 to 100 µg/mL , suggesting potential for therapeutic applications in treating fungal infections .

Psychoactive Effects

Piperazine compounds are also noted for their psychoactive properties. Research has indicated that this compound may interact with serotonin receptors, particularly the 5-HT2 subtype, influencing mood and perception. Molecular docking studies have shown that this compound can effectively bind to these receptors, potentially leading to anxiolytic or antidepressant effects .

The mechanism underlying the biological activity of this compound involves its interaction with various neurotransmitter receptors and enzymes. Notably:

  • Serotonin Receptors : The compound's affinity for serotonin receptors suggests a role in modulating neurotransmission related to mood and anxiety.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects .

Case Studies

A notable case study involved the synthesis and evaluation of various piperazine derivatives, including this compound. Researchers utilized molecular docking techniques to predict binding affinities and elucidate mechanisms of action, demonstrating significant interactions with target proteins implicated in bacterial resistance .

Q & A

What are the optimal synthetic routes for 1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride, and how can reaction efficiency be maximized?

Level: Basic
Methodological Answer:
Synthesis typically involves cyclo-condensation of halogenated intermediates with amines. For example, halogenated diethanolamine derivatives can react with aryl amines under aqueous conditions without catalysts to form the piperazine core . To enhance efficiency, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with reagents like CuSO₄·5H₂O and sodium ascorbate improves regioselectivity and yield . Reaction monitoring via TLC (using hexane:ethyl acetate gradients) ensures timely termination to minimize by-products .

How can discrepancies in NMR data during characterization of halogenated piperazine derivatives be resolved?

Level: Advanced
Methodological Answer:
Discrepancies in ¹H/¹³C NMR shifts often arise from paramagnetic impurities or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (COSY, HSQC) to resolve overlapping signals . Cross-referencing with structurally analogous standards, such as 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride (CAS 76835-14-8), helps validate assignments . Contaminants like 1,4-bis(aryl)piperazines (common side products) can be identified via LC-MS and excluded during purification .

What analytical techniques are critical for assessing the purity of this compound?

Level: Basic
Methodological Answer:
Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile:water mobile phase) is standard for quantifying purity. Compare retention times against certified reference standards (e.g., GC46363 for brominated piperazines) . Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M+H]⁺), while elemental analysis validates stoichiometry of Br/F . Karl Fischer titration ensures low water content (<0.5%) in the hydrochloride salt .

How can researchers mitigate the formation of 1,4-bis(aryl)piperazine by-products during synthesis?

Level: Advanced
Methodological Answer:
By-product formation is minimized by:

  • Stoichiometric control: Limiting aryl halide excess to ≤1.2 equivalents to prevent di-substitution .
  • Protecting groups: Temporary protection of the piperazine nitrogen with Boc groups reduces unintended cross-coupling .
  • Temperature modulation: Maintaining reactions at 40–60°C prevents thermal degradation pathways . Post-synthesis, silica gel chromatography (ethyl acetate:hexane, 1:8) effectively separates mono- and di-substituted products .

What computational tools are recommended for predicting the biological activity of this compound?

Level: Advanced
Methodological Answer:
Molecular docking studies (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., serotonin or dopamine receptors) can predict binding affinity. For example, fluorophenyl-piperazine derivatives show affinity for 5-HT₁A receptors, as seen in trazodone analogs . QSAR models trained on halogenated piperazines (e.g., 1-(3-Trifluoromethylphenyl)piperazine) help correlate substituent effects with activity . MD simulations (GROMACS) assess stability of ligand-receptor complexes under physiological conditions .

How does the bromo-fluoro substitution pattern influence the compound’s stability under acidic conditions?

Level: Advanced
Methodological Answer:
The electron-withdrawing bromo and fluoro groups enhance resistance to acid hydrolysis compared to non-halogenated analogs. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation in 0.1N HCl, validated via HPLC . However, prolonged exposure to strong acids (pH <2) may cleave the piperazine ring, necessitating pH-controlled storage (pH 4–6) .

What strategies are effective for scaling up the synthesis while maintaining reproducibility?

Level: Basic
Methodological Answer:
Scale-up requires:

  • Flow chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., HCl salt formation) .
  • In-line analytics: PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .
  • Quality by Design (QbD): DOE studies optimize critical parameters (e.g., reaction time, solvent ratio) to define a design space .

How can researchers address discrepancies between theoretical and observed yields in coupling reactions?

Level: Advanced
Methodological Answer:
Yield losses often stem from:

  • Incomplete activation: Ensure carbodiimide coupling agents (e.g., EDC) are fresh and used with HOAt to prevent racemization .
  • Side reactions: Quench unreacted intermediates with scavenger resins (e.g., polymer-bound isocyanate) .
  • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated aryl intermediates . Yield calculations should account for hygroscopicity of the hydrochloride salt .

What safety protocols are critical when handling this compound in aerosol-generating procedures?

Level: Basic
Methodological Answer:
Due to respiratory hazards:

  • Use fume hoods with ≥100 ft/min face velocity during milling or lyophilization .
  • Employ HEPA-filtered respirators (NIOSH N95) if engineering controls are insufficient .
  • Emergency procedures: For inhalation exposure, administer oxygen and monitor for pulmonary edema .

How can impurity profiles be linked to synthetic pathways for regulatory compliance?

Level: Advanced
Methodological Answer:
ICH-compliant impurity profiling involves:

  • Forced degradation studies: Expose the compound to heat, light, and pH extremes to identify potential degradants .
  • Orthogonal methods: Combine HPLC, GC-MS, and NMR to characterize impurities like 1-(3-Bromophenyl)piperazine (a common intermediate) .
  • Toxicological assessment: Compare impurity levels (e.g., ≤0.15% for genotoxic impurities) against ICH M7 guidelines .

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